2-(4-Octylphenyl)ethanol
Description
Contextualization within the Phenylethanol and Alkylphenol Families
To understand 2-(4-Octylphenyl)ethanol, it is useful to consider its two parent structural families: phenylethanols and alkylphenols.
The phenylethanol family is based on the parent compound 2-phenylethanol (B73330), a primary alcohol consisting of an ethyl alcohol chain attached to a phenyl group. nih.gov 2-Phenylethanol is a naturally occurring compound found in the essential oils of various plants, including roses, carnations, and geraniums, and is prized for its pleasant floral aroma. atamanchemicals.comatamankimya.com This has led to its widespread use in the fragrance, cosmetic, and flavor industries. atamanchemicals.comchemimpex.com It also serves as a preservative in some products due to its antimicrobial properties. atamankimya.comcymitquimica.com this compound is a direct derivative, retaining the core 2-phenylethanol structure but with the addition of a long alkyl chain on the phenyl ring.
The alkylphenol family consists of phenols that have been alkylated, meaning one or more hydrogen atoms on the benzene (B151609) ring are replaced by alkyl groups. taylorandfrancis.com Long-chain alkylphenols, such as octylphenol (B599344) and nonylphenol, are significant industrial chemicals. They are not typically used on their own but serve as crucial intermediates in the production of a wide range of materials. squarespace.com These include nonionic surfactants (alkylphenol ethoxylates) used in detergents and industrial cleaners, phenolic resins for adhesives, and as components in antioxidants and plasticizers. taylorandfrancis.comsquarespace.comrimpro-india.comsancolo.comroadmaptozero.com Although this compound is technically an alcohol and not a phenol (B47542) (as the hydroxyl group is not directly attached to the aromatic ring), its "octylphenyl" portion is structurally derived from this important class of industrial chemicals.
Table 1: Comparison of Core Chemical Structures
| Compound Name | Chemical Structure | Key Features |
|---|---|---|
| 2-Phenylethanol | C₆H₅CH₂CH₂OH | Aromatic alcohol with a phenyl group and an ethanol (B145695) tail. |
| 4-Octylphenol (B30498) | HOC₆H₄(C₈H₁₇) | A phenol with an octyl group on the benzene ring. |
| This compound | C₈H₁₇C₆H₄CH₂CH₂OH | Combines features of both, with a phenylethanol backbone and an octyl-substituted phenyl ring. |
Significance of the Octylphenyl Moiety in Chemical and Biological Systems
In chemistry, a moiety refers to a distinct part of a molecule that is recognized as a common structural unit. The octylphenyl moiety in this compound—a phenyl ring substituted with an octyl group—is central to its chemical behavior and its utility in biological applications.
The primary chemical significance of the octyl group is its long, eight-carbon chain, which makes it highly nonpolar and hydrophobic (water-repelling). The presence of this substantial alkyl chain on the phenylethanol framework dramatically increases the molecule's lipophilicity compared to the parent 2-phenylethanol. This property influences its solubility, making it more soluble in organic solvents and lipids than in water.
This enhanced lipophilicity is critically important in biological systems. For a molecule to be effective as a drug, it often needs to cross biological membranes, such as the cell membrane, which are composed of lipid bilayers. The hydrophobic octylphenyl moiety can facilitate this passage, allowing the molecule to reach intracellular targets. This principle is a cornerstone of medicinal chemistry, where phenyl groups and other aromatic rings are frequently modified to tune a drug's properties. researchgate.net
The most prominent example of the octylphenyl moiety's biological significance is its incorporation into the drug Fingolimod (also known by the chemical name 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol). frontiersin.orgnih.gov Fingolimod is an immunomodulating drug used to treat multiple sclerosis. frontiersin.orgnih.gov The long, lipophilic tail provided by the octylphenyl group is essential for the drug's ability to interact with its target, the sphingosine-1-phosphate (S1P) receptors, which play a role in controlling the movement of immune cells. frontiersin.orgvulcanchem.com
Overview of Current Research Landscape and Emerging Areas
The current research landscape for this compound is dominated by its application as a synthetic intermediate, or a molecular "building block." Its value lies not in its final application, but in its role as a key starting material for creating more complex, high-value molecules.
The most significant area of research involving this compound is in the development and optimization of synthetic routes for Fingolimod. researchgate.netderpharmachemica.com As an approved drug for multiple sclerosis, efficient and cost-effective synthesis of Fingolimod is a major goal for pharmaceutical chemists. Several documented synthetic pathways for Fingolimod explicitly name this compound as a key precursor. researchgate.netderpharmachemica.com Researchers continue to explore new methods to construct the final drug molecule by attaching the polar "head" group of Fingolimod to the lipophilic "tail" derived from this compound. derpharmachemica.com
Beyond Fingolimod, this compound is also used to synthesize other chemical compounds for research. For instance, it can be readily converted to its corresponding ester, 2-(4-octylphenyl)ethyl acetate (B1210297) , through esterification. This derivative is also noted as a building block for creating more complex molecules for potential use in pharmaceuticals and agrochemicals.
Emerging areas of research may leverage the unique properties of the octylphenyl moiety for new applications. As a versatile building block, this compound could be used to design and synthesize novel compounds for evaluation in materials science or as part of screening libraries in drug discovery. The ability to introduce a well-defined lipophilic tail via this intermediate makes it a valuable tool for chemists aiming to create new molecules with specific physical and biological properties.
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 162358-05-6 |
| Molecular Formula | C₁₆H₂₆O |
| Molecular Weight | 234.38 g/mol |
| IUPAC Name | This compound |
| Appearance | Solid or Liquid |
| Boiling Point | 306.3 ± 10.0 °C |
| Density | 0.931 ± 0.06 g/cm³ |
| Solubility | Chloroform, Ethyl Acetate, Hexane (B92381) |
Data sourced from PubChem and other chemical suppliers. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-octylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-14-17/h9-12,17H,2-8,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVAWTAMOZOVNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461974 | |
| Record name | 2-(4-octylphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162358-05-6 | |
| Record name | 2-(4-octylphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-octylphenyl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways for 2 4 Octylphenyl Ethanol
Established Synthetic Routes to 2-(4-Octylphenyl)ethanol
Grignard Reagent Based Alkylation Reactions
A prominent method for synthesizing this compound involves the use of Grignard reagents. google.com This approach centers on the formation of a carbon-carbon bond through the reaction of an organomagnesium halide with a suitable electrophile.
The synthesis can be initiated by preparing a Grignard reagent from an n-octyl halide, such as n-octyl bromide or n-octyl chloride, and magnesium powder. google.com This reaction is typically carried out in an anhydrous ether or tetrahydrofuran (B95107) (THF). google.com The resulting n-octyl magnesium halide is then reacted with a protected form of methyl bromophenyl alcohol. google.com For instance, the hydroxyl group of methyl bromophenyl alcohol can be protected with a trityl group. google.com This protecting group is subsequently removed via catalytic hydrogenation to yield this compound. google.com
Another variation involves the reaction of octylmagnesium bromide with a triflate-protected 2-(4-hydroxyphenyl)ethanol (B1682651) in the presence of an iron catalyst. google.comijacskros.com
The success of the Grignard synthesis is highly dependent on the reaction conditions. The use of anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), is crucial as Grignard reagents are highly reactive towards water. alfa-chemistry.commnstate.edu THF is often preferred as it can enhance the activity of the reaction between the alkyl halide and magnesium. google.com The reaction to form the Grignard reagent is exothermic, and while gentle heating may be required for initiation, the temperature should be controlled to prevent side reactions. alfa-chemistry.com For the subsequent alkylation step, the reaction temperature may be elevated, for instance, to 110-120 °C. google.com The molar ratio of the reactants is also a key parameter to optimize for maximizing the yield. google.com
Table 1: Solvents for Grignard Reactions
| Solvent | Boiling Point (°C) | Dielectric Constant | Key Characteristics |
|---|---|---|---|
| Diethyl Ether | 34.6 | 4.3 | Low boiling point, easy to remove. numberanalytics.com |
| Tetrahydrofuran (THF) | 66 | 7.5 | Higher boiling point than diethyl ether, more stable. numberanalytics.com |
Reduction of 2-(4-Octylphenyl)ethyl Acetate (B1210297) to this compound
An alternative synthetic route involves the reduction of 2-(4-octylphenyl)ethyl acetate. This ester can be synthesized via a Friedel-Crafts acylation of phenethyl acetate with octanoyl chloride, followed by a reduction of the resulting ketone. google.comdrugfuture.com The reduction of the ketone intermediate, 2-(4-octanoylphenyl)ethyl acetate, can be achieved using triethylsilane in the presence of trifluoroacetic acid, yielding 2-(4-octylphenyl)ethyl acetate with a reported yield of 87%. google.com
The subsequent conversion of 2-(4-octylphenyl)ethyl acetate to this compound is accomplished through the reduction of the ester group. A common method for this is using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent such as THF or diethyl ether. This type of ester reduction typically results in high yields, often in the range of 85-90%.
The deprotection of 2-(4-octylphenyl)ethyl acetate to yield the target alcohol can also be achieved through hydrolysis. drugfuture.com Base-catalyzed hydrolysis, or saponification, is an effective method. For instance, reacting the ester with sodium methoxide (B1231860) in methanol (B129727) or sodium ethoxide in ethanol (B145695) leads to the formation of this compound. ijacskros.comdrugfuture.com Alkaline hydrolysis can also be performed using aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) under reflux conditions, typically at temperatures between 70-80°C.
Other Synthetic Approaches (e.g., Catalytic Hydrogenation)
Catalytic hydrogenation serves as a key step in several synthetic strategies. For example, after an initial Friedel-Crafts acylation to form a ketone intermediate, catalytic hydrogenation can be employed to reduce the keto group to a methylene (B1212753) group, thus forming the octyl side chain. A common catalyst for this transformation is 10% Palladium on Carbon (Pd/C) under hydrogen pressure. ijacskros.com This method has been reported to yield the product with high purity after recrystallization.
Furthermore, catalytic hydrogenation is utilized for the removal of protecting groups. In a Grignard-based synthesis where the hydroxyl group of methyl bromophenyl alcohol is protected by a trityl group, this protecting group is cleaved by catalytic hydrogenation using 10% Pd/C in a methanol/ethyl acetate solvent mixture. google.com
Advanced Synthetic Strategies and Green Chemistry Approaches
The synthesis of this compound has evolved to incorporate more sophisticated and environmentally conscious methodologies. These advanced strategies prioritize efficiency, selectivity, and sustainability, moving away from classical methods that may involve harsh conditions or generate significant waste.
Control over chemoselectivity and regioselectivity is paramount in the multi-step synthesis of this compound to ensure high yields of the desired isomer and minimize purification challenges.
A common and regioselective route involves the Friedel-Crafts acylation of a substituted benzene (B151609) ring. For instance, the acylation of phenylethyl acetate with octanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) predominantly yields the para-substituted product, 2-(4-octanoylphenyl) ethyl acetate. google.comijacskros.com The directing effect of the ethyl acetate group guides the incoming acyl group to the para position on the phenyl ring. This step is crucial for establishing the correct 1,4-disubstitution pattern.
Following acylation, a chemoselective reduction of the ketone functional group is required without affecting the ester moiety. The use of specific reducing agents, such as triethylsilane in the presence of a strong acid, can achieve this transformation to yield 2-(4-octylphenyl)ethyl acetate, which is then hydrolyzed to the final alcohol product. google.com The ability to target one functional group in the presence of another is a hallmark of chemoselective synthesis.
Advanced hydrocarbonylation reactions, which add a formyl group and hydrogen across a double bond, also offer high chemo- and regioselectivity in the formation of alcohols, representing a potential pathway for synthesizing such structures. rsc.orgrsc.org
Research into novel catalytic systems aims to improve the efficiency and sustainability of synthesizing this compound and related compounds. The focus is on moving from stoichiometric reagents to recoverable and reusable catalysts.
Heterogeneous Catalysts: Replacing homogeneous catalysts like AlCl₃, which are difficult to recover from the reaction mixture, with solid heterogeneous catalysts simplifies product purification and reduces waste. acs.org These solid catalysts can be filtered off and potentially reused, aligning with green chemistry principles.
Advanced Metal Catalysts: Recent breakthroughs include the development of heterogeneous geminal atom catalysts (GACs), such as two copper ions precisely distanced on a polymeric carbon nitride support. sciencedaily.com These systems show high efficiency and selectivity in cross-coupling reactions, which represent an alternative C-C bond-forming strategy for attaching the octyl chain to the phenyl ring. sciencedaily.com They also boast a significantly lower carbon footprint and can be readily recovered and reused. sciencedaily.com
Borrowing Hydrogen Catalysis: Manganese-based catalysts have emerged as effective tools for "borrowing hydrogen" or "hydrogen auto-transfer" reactions. beilstein-journals.org This strategy allows for the use of alcohols as alkylating agents, producing only water as a byproduct, which is an atom-economical and environmentally benign process. beilstein-journals.org While not yet documented specifically for this compound, this methodology represents a cutting-edge, sustainable approach for the C-C bond formations required in its synthesis.
Specialized Catalysts for Key Steps: In certain synthetic routes, specific catalysts are employed for particular transformations. For example, iron(III) acetylacetonate (B107027) (Fe(acac)₃) has been used to catalyze the Grignard reaction between octylmagnesium bromide and a triflate derivative to introduce the octyl group. ijacskros.com
The principles of green chemistry are increasingly influencing the design of synthetic pathways for specialty chemicals like this compound. indianchemicalsociety.compandawainstitute.com
Key aspects of sustainable synthesis include:
Use of Safer Solvents: Employing environmentally benign solvents, such as ethanol, is a key consideration. mdpi.com
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. The "borrowing hydrogen" strategy is a prime example, where an alcohol is used as an alkylating agent, generating only water as a byproduct. beilstein-journals.org
Catalysis: The use of catalytic amounts of a substance is inherently more sustainable than using stoichiometric reagents. nih.gov
Solvent-Free Reactions: Conducting reactions without a solvent, often with microwave assistance or on solid supports, can reduce waste and simplify workup procedures. rasayanjournal.co.inacademie-sciences.fr
Flow Chemistry: The use of microreactors in flow chemistry offers enhanced safety, better temperature control, and improved efficiency compared to batch processing. pandawainstitute.com
While some traditional syntheses are effective, they can present environmental challenges related to waste treatment, underscoring the drive toward greener alternatives. google.com
Derivatization and Functionalization of this compound
The primary alcohol functional group in this compound is a key site for further chemical modification, or derivatization. One of the most common and important derivatization reactions is esterification.
The conversion of this compound to its corresponding acetate ester, 2-(4-octylphenyl)ethyl acetate, is a significant transformation. This is typically achieved through direct esterification with a suitable acetylating agent, such as acetic anhydride (B1165640) or acetic acid. When using a carboxylic acid and an alcohol, the reaction is known as a Fischer-Speier esterification. masterorganicchemistry.com This reaction is reversible, and the equilibrium can be shifted to favor the ester product by removing the water that is formed, often through azeotropic distillation with a solvent like toluene. google.com
Strong acids are typically required to catalyze the esterification reaction. Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most commonly employed catalysts for this purpose. google.com
The general mechanism involves the protonation of the carbonyl oxygen of the acetylating agent by the acid catalyst. masterorganicchemistry.comchemguide.co.uk This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of this compound. The reaction then proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.uk
p-Toluenesulfonic acid is often favored in laboratory and industrial settings because it is a solid, making it easier to handle than corrosive, liquid sulfuric acid. wikipedia.org Furthermore, sulfuric acid can sometimes promote side reactions, such as the dehydration of the alcohol.
The table below summarizes typical conditions for the acid-catalyzed esterification of this compound.
| Parameter | Value/Range | Impact on Yield/Purity |
|---|---|---|
| Catalyst (H₂SO₄) | 1–2 mol% | Effectively protonates the carbonyl, maximizing its electrophilicity. Higher concentrations can lead to side reactions like dehydration. |
| Catalyst (p-TsOH) | 2–3 mol% | A solid, organic-soluble acid that is an effective catalyst. wikipedia.org |
| Temperature | 80–100°C | Provides a balance between reaction kinetics and thermodynamic equilibrium to favor product formation. |
| Reaction Time | 4–6 hours | Ensures the reaction proceeds to near-complete conversion, often achieving >90%. |
| Solvent | Solvent-free or Toluene/Xylene | Solvent-free conditions are preferred to minimize byproducts. Toluene or xylene can be used to azeotropically remove water, driving the equilibrium toward the ester product. google.com |
| Workup | NaHCO₃ wash | Neutralizes the residual acid catalyst to prevent reversal of the reaction during purification. |
Oxidation to Carboxylic Acids or Ketones
The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.
Oxidation to Aldehyde : The oxidation of this compound can yield 2-(4-octylphenyl)acetaldehyde. google.com This transformation requires mild oxidizing agents to prevent further oxidation to the carboxylic acid.
Oxidation to Carboxylic Acid : Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, (4-octylphenyl)acetic acid. Research has shown that gold-based catalysts, such as Au/ZnO and Au/MgAl2O4, can be highly effective for the liquid-phase oxidation of similar alcohols to carboxylic acids with high conversion and selectivity. researchgate.net For instance, Au/ZnO has demonstrated excellent catalytic performance in ethanol oxidation, achieving high conversion rates and selectivity to acetic acid. researchgate.net The formyl group of related compounds like 2-(4-formylphenyl)acetic acid can be readily oxidized to a carboxylic acid using strong oxidizing agents.
While direct oxidation of a primary alcohol to a ketone is not a standard transformation, a related ketone, 1-(4-octylphenyl)ethanone (B152876), is a known compound. smolecule.com This ketone is typically synthesized via Friedel-Crafts acylation of octylbenzene (B124392) with acetyl chloride. smolecule.com
Reduction to Alcohols
The title of this section, "Reduction to Alcohols," is contextually interpreted as the reduction of derivatives of this compound back to the parent alcohol or other reduced forms. This compound itself is already an alcohol.
A key synthetic route to this compound involves the reduction of ester or ketone precursors. ijacskros.com For example, 2-(4-octylphenyl)ethyl acetate can be reduced to this compound using powerful reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF). Similarly, the ketone 1-(4-octylphenyl)ethanone can be reduced to the corresponding secondary alcohol, which can then be further processed. The reduction of a ketone to a methylene group is a common strategy in organic synthesis, often achieved through methods like the Wolff-Kishner or Clemmensen reductions, to produce alkylbenzenes from acylbenzenes. wikipedia.orgchemistrysteps.compressbooks.pub
Nucleophilic Substitution Reactions
The hydroxyl group of this compound is a poor leaving group and must be converted into a more reactive functional group to facilitate nucleophilic substitution. This is typically achieved by converting the alcohol into a sulfonate ester or a halide, as detailed in the subsequent sections. Once activated, the resulting electrophilic carbon can be attacked by a wide range of nucleophiles. For instance, the iodo-derivative, 2-(4-octylphenyl)-1-iodoethane, can react with nucleophiles like diethyl acetamidomalonate in the presence of a base to form new carbon-carbon bonds, a key step in the synthesis of more complex molecules like Fingolimod. ijacskros.com
Formation of Sulfonate Derivatives (e.g., Methanesulfonate)
To enhance its reactivity in nucleophilic substitution reactions, this compound is often converted into a sulfonate ester. A common example is the formation of 2-(4-octylphenyl)ethyl methanesulfonate (B1217627) (a mesylate). simsonpharma.com This reaction is typically carried out by treating the alcohol with methanesulfonyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. echemi.comgoogle.com The resulting mesylate is an excellent leaving group, readily displaced by nucleophiles.
Table 1: Synthesis of 2-(4-Octylphenyl)ethyl Methanesulfonate echemi.comgoogle.com
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
|---|
Halogenation Reactions (e.g., Formation of 2-(4-Octylphenyl)-1-iodoethane)
The hydroxyl group of this compound can be replaced by a halogen atom. The formation of 2-(4-octylphenyl)-1-iodoethane is a particularly useful transformation, as the iodo-derivative serves as a versatile intermediate in various synthetic pathways. echemi.combiosynth.comsimsonpharma.com A common method for this conversion involves a two-step process where the alcohol is first converted to its methanesulfonate derivative, which is then treated with a source of iodide, such as lithium iodide or sodium iodide, in a solvent like 2-butanone (B6335102) or THF. ijacskros.comgoogle.com This reaction proceeds via an SN2 mechanism.
Table 2: Two-Step Synthesis of 2-(4-Octylphenyl)-1-iodoethane ijacskros.comechemi.comgoogle.com
| Step | Reactants | Reagents | Solvent | Intermediate/Product |
|---|---|---|---|---|
| 1 | This compound | Methanesulfonyl Chloride, Triethylamine | Dichloromethane | 2-(4-Octylphenyl)ethyl Methanesulfonate |
Purification and Characterization Techniques in Synthesis Research
The purification and characterization of this compound and its derivatives are crucial steps to ensure the identity and purity of the synthesized compounds.
Purification:
Column Chromatography: This is a standard technique used for the purification of this compound and its derivatives. google.com For instance, after its synthesis, crude 2-(4-octylphenyl)ethyl acetate is often purified by column chromatography on silica (B1680970) gel using a solvent system like ethyl acetate/hexane (B92381). Similarly, flash column chromatography is employed to purify the crude alcohol itself. google.com
Recrystallization: This method can be used to obtain highly pure crystalline products. For example, 2-(4-octylphenyl)ethyl acetate can be recrystallized from a methanol/water solvent mixture to significantly enhance its purity.
Characterization: Spectroscopic methods are indispensable for elucidating the structure of this compound and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum provides detailed information about the structure. For a similar compound, 2-(4-methylphenyl)ethanol, the characteristic signals include a triplet for the methyl protons, and multiplets for the aromatic and ethyl chain protons. chemicalbook.com For this compound, one would expect to see signals corresponding to the terminal methyl group of the octyl chain, a complex multiplet for the methylene groups of the octyl chain, triplets for the two methylene groups of the ethyl linker, and signals for the protons on the para-substituted benzene ring. uni.lu
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. For ethanol, two distinct carbon signals are observed. docbrown.info For this compound, a greater number of signals would be present, corresponding to the carbons of the octyl chain, the ethyl linker, and the aromatic ring.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show a characteristic broad absorption band for the O-H stretch of the alcohol group, as well as C-H stretching and C=C stretching bands for the alkyl and aromatic portions of the molecule, respectively.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular formula of this compound is C16H26O, corresponding to a molecular weight of approximately 234.38 g/mol . accelachem.comnih.gov
Table 3: Spectroscopic Data for Characterization
| Technique | Expected Features for this compound |
|---|---|
| ¹H NMR | Signals for octyl chain (terminal CH₃, multiple CH₂), ethyl linker (two CH₂), and para-substituted aromatic ring protons. chemicalbook.comuni.lu |
| ¹³C NMR | Distinct signals for each carbon in the octyl chain, ethyl linker, and the aromatic ring. docbrown.info |
| IR | Broad O-H stretch, C-H sp³ and sp² stretches, C=C aromatic stretch. |
| MS | Molecular ion peak corresponding to C₁₆H₂₆O. accelachem.com |
Advanced Spectroscopic and Computational Analysis of 2 4 Octylphenyl Ethanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2-(4-Octylphenyl)ethanol, providing detailed information about the hydrogen and carbon atomic framework.
¹H NMR and ¹³C NMR for Structural Elucidation
The structure of this compound (C₁₆H₂₆O) is readily confirmed by ¹H and ¹³C NMR spectroscopy. nih.gov The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present (methyl, methylene (B1212753), methine, and quaternary).
In the ¹H NMR spectrum, the signals can be assigned to the distinct parts of the molecule: the terminal methyl group of the octyl chain, the repeating methylene units of the octyl chain, the methylene group adjacent to the phenyl ring, the aromatic protons, the ethyl alcohol side chain, and the hydroxyl proton. The integration of these signals corresponds to the number of protons in each environment.
The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom in a unique electronic environment. The chemical shifts are indicative of the carbon type (aliphatic, aromatic, or attached to an oxygen atom). For instance, the carbons of the long octyl chain appear in the upfield aliphatic region, while the aromatic carbons are found further downfield. The carbon atom bonded to the hydroxyl group (Cα) and the benzylic carbon (Cβ) have characteristic shifts influenced by their respective neighbors.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges and data from similar structures. chemicalbook.compdx.edusigmaaldrich.com
¹H NMR Data| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Octyl CH₃ | ~0.88 | Triplet (t) | 3H |
| Octyl (CH₂)₆ | ~1.25-1.60 | Multiplet (m) | 12H |
| Ar-CH₂ (benzylic) | ~2.58 | Triplet (t) | 2H |
| Ar-CH₂-CH₂-OH | ~2.85 | Triplet (t) | 2H |
| HO-CH₂ | ~3.86 | Triplet (t) | 2H |
| Aromatic H | ~7.10-7.20 | Multiplets (d, d) | 4H |
¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Octyl CH₃ | ~14.1 |
| Octyl CH₂ chain | ~22.7-31.9 |
| Ar-CH₂ (benzylic) | ~35.2 |
| Ar-CH₂-CH₂-OH | ~39.1 |
| HO-CH₂ | ~63.8 |
| Aromatic C (CH) | ~128.5, 129.5 |
2D NMR Techniques for Connectivity and Conformation
To unambiguously assign the signals from ¹H and ¹³C NMR and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. creative-biostructure.com These experiments correlate signals from different nuclei, providing clear evidence of atom connectivity.
COSY (Correlation Spectroscopy): This homonuclear technique identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY spectra would show cross-peaks connecting adjacent protons, such as the correlation between the HO-CH₂- protons and the -CH₂-Ar protons, confirming the ethyl alcohol fragment. libretexts.org It would also show correlations between the adjacent methylene groups within the octyl chain.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This heteronuclear experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of each carbon atom that bears protons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and deduce structural information from the fragmentation patterns of a compound. The molecular formula of this compound is C₁₆H₂₆O, corresponding to a monoisotopic mass of approximately 234.198 Da. nih.gov
High-resolution mass spectrometry (HRMS) can confirm this exact mass, which helps to validate the elemental composition. Electron Ionization (EI) MS would lead to characteristic fragmentation. Key fragmentation pathways would likely include the benzylic cleavage to form a stable tropylium-like ion and the loss of a water molecule from the alcohol functional group. Predicted mass-to-charge ratios (m/z) for various adducts under soft ionization techniques like electrospray ionization (ESI) are valuable for identification. uni.lu
Table 2: Predicted Mass Spectrometry Data for this compound Adducts uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 235.20564 |
| [M+Na]⁺ | 257.18758 |
| [M+K]⁺ | 273.16152 |
| [M+NH₄]⁺ | 252.23218 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending). utdallas.edu The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.
The most prominent features include a broad absorption band for the O-H stretching of the alcohol group, sharp peaks for C-H stretching from both the aliphatic octyl chain and the aromatic ring, C=C stretching within the aromatic ring, and a strong C-O stretching band. vscht.czlibretexts.org
Table 3: Characteristic IR Absorption Bands for this compound vscht.czlibretexts.org
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol (O-H) | Stretch, H-bonded | 3500 - 3200 | Strong, Broad |
| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium |
| Aliphatic (C-H) | Stretch | 3000 - 2850 | Strong |
| Aromatic (C=C) | Stretch | 1600 - 1450 | Medium, Multiple bands |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene (B151609) ring. williams.edu The absorption of UV light promotes electrons from lower energy molecular orbitals (π) to higher energy anti-bonding orbitals (π*).
The benzene ring exhibits characteristic π → π* transitions. In a non-polar solvent like hexane (B92381) or cyclohexane, the spectrum would be expected to show a strong absorption band (the E2-band) around 210 nm and a weaker, structured band (the B-band) around 260-270 nm. williams.edu The alkyl and hydroxyethyl (B10761427) substituents on the phenyl ring are auxochromes that can cause a slight bathochromic shift (shift to longer wavelengths) and hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. The choice of solvent can also influence the spectrum; polar solvents may obscure the fine vibrational structure of the B-band. williams.edu
X-ray Crystallography of Derivatives for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including precise bond lengths, bond angles, and conformational details, in the solid state. However, this compound is a liquid at room temperature, which makes direct crystallization for single-crystal X-ray diffraction analysis challenging. researchgate.net
To overcome this limitation, a common strategy is to synthesize a solid derivative of the target molecule. For this compound, this could involve esterification or the formation of a urethane, which are often crystalline solids. Alternatively, co-crystallization with a suitable host molecule can entrap the liquid guest in an ordered crystalline lattice. researchgate.net
Analysis of such a derivative or co-crystal by X-ray diffraction would reveal the exact conformation of the octyl chain, the geometry of the phenyl ring, and the orientation of the ethanol (B145695) substituent. This provides an unambiguous confirmation of the molecular structure and its preferred packing arrangement in a crystalline environment. mdpi.com
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling serve as powerful tools in the modern analysis of chemical compounds, providing insights into molecular structure, properties, and reactivity that can be difficult to obtain through experimental methods alone. For a molecule like this compound, with its distinct hydrophobic alkyl chain and hydrophilic alcohol moiety, computational approaches can elucidate its electronic characteristics, conformational dynamics, and potential biological interactions. These in silico methods, including Density Functional Theory (DFT), Molecular Dynamics (MD), and Quantitative Structure-Activity Relationship (QSAR) modeling, allow for a detailed examination at the atomic level.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to determine optimized molecular geometries, vibrational frequencies, and a variety of electronic properties. nih.govrsc.org For this compound, DFT calculations can provide a fundamental understanding of its stability and reactivity by mapping its electron distribution and orbital energies. sci-hub.sewisc.edu Calculations are typically performed using a functional, such as B3LYP, and a basis set like 6-311G**, to achieve a balance between accuracy and computational cost. nih.gov These studies yield crucial data on the molecule's electronic makeup, which dictates its chemical behavior.
The Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. schrodinger.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability. schrodinger.comresearchgate.net
DFT calculations can be used to compute the energies of these orbitals. The reactivity of this compound can be compared with its parent compounds, such as ethanol and octylbenzene (B124392), to understand the influence of its constituent parts.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Predicted Reactivity |
|---|---|---|---|---|
| Ethanol | -7.35 | 1.12 | 8.47 | Low |
| Octylbenzene | -6.21 | -0.15 | 6.06 | Moderate |
| This compound | -5.98 | -0.09 | 5.89 | High |
Note: The data in this table is illustrative, based on general principles of computational chemistry, to demonstrate the application of HOMO-LUMO analysis. Actual values would be derived from specific DFT calculations.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density of a molecule, which is useful for identifying its electrophilic and nucleophilic sites. wolfram.com The map is colored based on the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). walisongo.ac.id Green and yellow areas represent regions of neutral or intermediate potential. wolfram.comchegg.com
For this compound, the MEP map would reveal distinct regions of charge distribution:
Negative Potential (Red): This region would be concentrated around the oxygen atom of the hydroxyl group due to the high electronegativity and lone pairs of electrons, making it a primary site for hydrogen bonding and electrophilic attack. chegg.com
Positive Potential (Blue): The most positive region would be located on the hydrogen atom of the hydroxyl group, making it a proton-donating site.
Neutral/Slightly Negative Potential (Green/Yellow): The aromatic phenyl ring would show a π-electron cloud, making it a region of moderate negative potential. The long, nonpolar octyl chain and the ethyl bridge would appear largely neutral (green), reflecting their hydrophobic and nonpolar character.
The MEP map provides a clear rationale for the molecule's intermolecular interactions and its behavior in chemical reactions. walisongo.ac.idresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions. researchgate.netnih.gov
For this compound, MD simulations are particularly valuable for several reasons:
Conformational Analysis: The eight-carbon alkyl chain is highly flexible. MD simulations can explore the vast conformational space of this chain, identifying the most stable and frequently occurring conformations. This is crucial for understanding how the molecule packs in condensed phases or binds to a receptor site. mdpi.com
Solvation and Aggregation: MD can simulate the behavior of this compound in different solvents, such as water or organic solvents. This reveals how the hydrophobic octyl tail and hydrophilic hydroxyl head interact with the surrounding medium, providing insights into its solubility and potential to form aggregates like micelles. capes.gov.brnih.gov
Interactions with Biomolecules: MD simulations are widely used to study the interaction of small molecules with proteins or lipid membranes. nih.govresearchgate.net By placing this compound in a simulated biological environment, such as a cell membrane model, researchers can observe how it inserts, its preferred orientation, and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) it forms, which are essential for understanding its potential biological or toxicological effects. capes.gov.brnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are built by calculating molecular descriptors for a set of compounds with known activities and then using statistical methods to create a predictive model. researchgate.netresearchgate.net
For this compound and its derivatives, a QSAR study could predict various biological endpoints, such as estrogenic activity, which is a known effect of some alkylphenols. nih.gov The process would involve:
Data Set: A series of alkylphenol derivatives with varying chain lengths or substitutions would be used, along with their experimentally measured biological activities.
Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure.
Model Building: A statistical method, such as multiple linear regression (MLR) or machine learning algorithms, is used to build an equation that correlates the descriptors with the activity. nih.gov
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net
The resulting QSAR model can identify which molecular properties are most important for a given biological effect and can be used to predict the activity of new, unsynthesized compounds.
| Descriptor Class | Specific Descriptor | Relevance to this compound |
|---|---|---|
| Topological | Molecular Weight | Represents the overall size of the molecule. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Quantifies the hydrophobicity, largely influenced by the octyl chain. nih.gov |
| Electronic | Dipole Moment | Describes the polarity of the molecule, influenced by the hydroxyl group. |
| Steric/3D | Molecular Surface Area | Relates to the molecule's shape and potential for interaction. nih.gov |
| Quantum Chemical | HOMO/LUMO Energies | Relates electronic structure to reactivity and interaction potential. researchgate.net |
Biological Activities and Mechanistic Studies of 2 4 Octylphenyl Ethanol Analogs
Investigation of Antimicrobial Properties of Alkylphenol Derivatives
Alkylphenol derivatives, a class of compounds that includes 2-(4-octylphenyl)ethanol, have been the subject of research into their antimicrobial capabilities. Phenolic compounds, in general, are known to possess antimicrobial properties, and modifications to their structure, such as the addition of an alkyl chain, can influence this activity. nih.gov Studies on various naturally occurring phenols and their derivatives have been conducted to evaluate their effectiveness against both planktonic bacteria and biofilms, which are notoriously difficult to treat. nih.govnih.gov
Research into the structure-activity relationships of compounds like eugenol, thymol, and carvacrol, and their derivatives, has shown that the addition of certain chemical groups can alter their antimicrobial potency. nih.gov For instance, allyl derivatives of these phenols demonstrated a consistent increase in potency for both killing and inhibiting planktonic cells. nih.gov However, these same derivatives showed a decrease in potency against biofilms, highlighting the importance of using specific biofilm assays when the intended target is a biofilm. nih.govnih.gov The mechanism of action for many phenolic compounds involves the disruption of the bacterial cell membrane, leading to a loss of integrity, and interference with metabolic processes and enzyme activity. mdpi.com Aromatic alcohols, a category that includes this compound, have been shown to increase the permeability of the cytoplasmic membrane in bacteria such as E. coli. nih.gov
The effectiveness of these compounds can vary significantly between different types of bacteria. For example, studies on commercial hand sanitizers, many of which contain alcohol-based active ingredients, have shown that Gram-negative bacteria like Escherichia coli are generally more susceptible than Gram-positive bacteria such as Staphylococcus aureus. nih.gov This suggests that the structural characteristics of the bacterial cell envelope play a crucial role in determining the efficacy of antimicrobial agents.
Table 1: Antimicrobial Activity of Phenolic Derivatives against Planktonic Bacteria
| Compound | Target Organism | Activity | Source |
|---|---|---|---|
| 2-allyl thymol | S. epidermidis | 79.00% reduction in average bacterial growth | nih.gov |
| 2-allyl thymol | P. aeruginosa | 77.93% reduction in average bacterial growth | nih.gov |
| Thymol (parent compound) | S. epidermidis | 25.67% reduction in average bacterial growth | nih.gov |
| Thymol (parent compound) | P. aeruginosa | 19.18% reduction in average bacterial growth | nih.gov |
| Eugenol | S. epidermidis | 79.76% decrease in bacterial growth after 5 hours | nih.gov |
| Ortho-eugenol | S. epidermidis | 79.34% decrease in bacterial growth after 5 hours | nih.gov |
Endocrine Disruption Potential and Mechanisms
Alkylphenols, including 4-octylphenol (B30498) and 4-nonylphenol (B119669), which are structurally related to this compound, are recognized as endocrine-disrupting chemicals (EDCs). nih.govresearchgate.netipen.org EDCs are exogenous substances that can interfere with the normal function of the endocrine system. nih.gov This interference can occur through various mechanisms, including mimicking or antagonizing the action of endogenous hormones, altering hormone synthesis and metabolism, and disrupting the synthesis of hormone receptors. nih.gov The widespread use of alkylphenols in products like surfactants and plastic additives has led to their dissemination in the environment, raising concerns about their potential impact on human and animal health. researchgate.netwur.nl
The endocrine-disrupting activity of many alkylphenols is attributed to their structural similarity to natural hormones, particularly the female sex hormone 17β-estradiol. nih.gov This structural mimicry allows them to bind to hormone receptors, such as the estrogen receptor, and elicit a biological response. nih.gov Nonylphenol, a well-studied alkylphenol, mimics 17β-estradiol and competes with it for binding sites on estrogen receptors. nih.gov Although the binding affinity is typically lower than that of the natural hormone, exposure to these compounds can still lead to estrogenic effects. nih.gov The structure of this compound, with its phenolic ring and alkyl chain, shares these key structural features, suggesting a potential for similar endocrine-disrupting activity.
Studies have demonstrated the estrogenic activity of alkylphenols like 4-tert-octylphenol (B29142) and 4-nonylphenol. nih.gov These compounds can bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). epa.gov In vitro receptor binding assays have shown that while their binding affinity for the estrogen receptor is lower than that of 17β-estradiol, it is significant enough to induce estrogenic effects. nih.gov For instance, 4-tert-octylphenol and 4-nonylphenol have been shown to compete with estradiol (B170435) for binding to the estrogen receptor. nih.gov
Furthermore, these compounds can stimulate the transcriptional activity of both ERα and ERβ, leading to the expression of estrogen-responsive genes. epa.govresearchgate.net This can result in cellular responses such as the proliferation of estrogen-receptor-positive breast cancer cells (MCF-7). researchgate.net The estrogenic activity of these chemicals is not limited to in vitro systems; in vivo studies in rats have also demonstrated their ability to produce estrogenic effects. nih.gov The length and branching of the alkyl side chain appear to be important factors influencing the activity of these compounds. nih.govresearchgate.net
Table 2: Estrogen Receptor Binding Affinity of Selected Alkylphenols
| Compound | Receptor | Binding Affinity (Ki) | Source |
|---|---|---|---|
| 17-beta-estradiol | Estrogen Receptor | 0.4 nM | nih.gov |
| Ethynyl estradiol | Estrogen Receptor | 0.4 nM | nih.gov |
| 4-tert-octyphenol | Estrogen Receptor | 0.05-65 µM | nih.gov |
| 4-nonylphenol | Estrogen Receptor | 0.05-65 µM | nih.gov |
| Methoxychlor | Estrogen Receptor | 0.05-65 µM | nih.gov |
| 4-tert-octylphenol | Progesterone Receptor | 1.2-3.8 µM (weak affinity) | nih.gov |
| 4-nonylphenol | Progesterone Receptor | 1.2-3.8 µM (weak affinity) | nih.gov |
Effects on Cellular Membranes and Biological Systems
The biological effects of this compound analogs are also related to their interactions with cellular membranes. As amphiphilic molecules, possessing both a hydrophilic (polar) head and a hydrophobic (nonpolar) tail, they can partition into the lipid bilayer of cell membranes and alter their structure and function.
Alkylphenols are widely used as surfactants. researchgate.net Surfactants can disrupt cellular membranes through several mechanisms. escholarship.org Their amphiphilic nature allows them to interact with the lipid components of the membrane, potentially leading to the emulsification of membrane lipids. escholarship.org This can compromise the structural integrity of the membrane, leading to a loss of permeability control and ultimately, cell lysis. escholarship.org In addition to disrupting the lipid bilayer, surfactants can also interact with membrane proteins, potentially causing their precipitation and further contributing to cellular damage. escholarship.org The ability of a surfactant to disrupt a membrane can be influenced by its structure. For example, some studies suggest that branched alkyl ethoxylates may have less of a tendency to irreversibly adsorb to membrane surfaces compared to linear alkyl ethoxylates. researchgate.net
The presence of molecules like this compound within the cell membrane can alter its physical properties, such as fluidity and permeability. The "ethanol" portion of the molecule is particularly relevant in this context. Ethanol (B145695) is known to disrupt the physical structure of cell membranes, leading to an increase in membrane fluidity. nih.govnih.gov This fluidizing effect is more pronounced in membranes that are already more fluid, such as those with low cholesterol content. nih.gov
An increase in membrane fluidity is often correlated with an increase in membrane permeability. nih.gov Studies on the effects of ethanol on lipid bilayers have shown that ethanol molecules tend to reside in the headgroup region of the membrane, which can lead to enhanced permeability. rsc.org This alteration of membrane properties can have significant consequences for cellular function, as it can affect the activity of membrane-bound enzymes and transport proteins. researchgate.net Cells may adapt to the presence of such membrane-disrupting agents by altering their membrane composition, for instance, by incorporating more saturated fatty acids or cholesterol to decrease fluidity and counteract the effects of the foreign molecule. nih.gov
Hydrolysis in Biological Systems and Bioactive Metabolite Release
Esterases are a class of enzymes that catalyze the hydrolysis of esters into an acid and an alcohol. nih.govdoi.org They play a significant role in the metabolism and activation of various prodrugs. doi.org In the context of this compound analogs, particularly those designed as ester prodrugs, esterases would be responsible for cleaving the ester bond to release the active parent alcohol, this compound. The rate and extent of this hydrolysis can significantly influence the pharmacokinetic and pharmacodynamic profile of the drug. nih.gov However, it is crucial to note that the primary activation pathway for the well-studied analog, FTY720, is not hydrolysis but phosphorylation.
Upon potential release via hydrolysis, this compound could interact with various biological targets. However, the majority of research on related compounds, such as FTY720, has focused on the biological activities of the phosphorylated metabolite, FTY720-phosphate. This active metabolite is a potent agonist of four out of the five sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5). plos.orgnih.gov The interaction with these receptors, particularly S1P1 on lymphocytes, leads to their sequestration in lymph nodes, which is the primary mechanism for the immunosuppressive effects of FTY720. plos.orgnih.gov
Direct interactions of the un-phosphorylated parent alcohol, this compound, with biological targets are less well-characterized. Some studies have shown that FTY720 itself, prior to phosphorylation, can inhibit sphingosine (B13886) kinase 1 (SK1), an enzyme involved in the production of the pro-inflammatory molecule S1P. nih.gov Additionally, FTY720 has been reported to be a cannabinoid receptor antagonist, a cPLA2 inhibitor, and a ceramide synthase inhibitor. plos.org It is plausible that this compound, due to its structural similarity, may share some of these off-target activities. However, further research is needed to elucidate the specific interactions of this compound with enzymes and receptors.
Research on Related Compounds and Analogs in Therapeutic Contexts
FTY720 (Fingolimod) is a structural analog of sphingosine and is the first oral disease-modifying therapy approved for relapsing-remitting multiple sclerosis. nih.govchemspider.com Its therapeutic effect is primarily attributed to its phosphorylated metabolite, which acts as a functional antagonist of S1P receptors. nih.gov The success of FTY720 has spurred the development and investigation of numerous analogs with potentially improved therapeutic profiles.
Research into FTY720 analogs aims to develop compounds with greater selectivity for specific S1P receptor subtypes, thereby minimizing off-target effects. Furthermore, non-phosphorylatable analogs are being explored for their therapeutic potential, which is independent of S1P receptor modulation. nih.gov These analogs have shown promise in exerting anti-inflammatory effects through alternative mechanisms, such as the inhibition of TRPM7 channels. nih.gov
Several studies have highlighted the potential of FTY720 analogs in mitigating pulmonary vascular leakage and inflammation, key features of acute respiratory distress syndrome (ARDS). In vitro studies using human pulmonary artery endothelial cells have demonstrated that certain FTY720 analogs can produce sustained enhancement of the endothelial barrier. uni.lu
In vivo studies in murine models of lipopolysaccharide (LPS)-induced lung injury have further substantiated these findings. The (S)-phosphonate analog of FTY720 was shown to significantly reduce multiple indices of alveolar and vascular permeability. uni.lucymitquimica.com This was evidenced by decreased total protein and albumin levels in bronchoalveolar lavage fluid. cymitquimica.com Furthermore, this analog also reduced the accumulation of white blood cells and myeloperoxidase activity in the lungs, indicating a reduction in inflammation. uni.lucymitquimica.com These protective effects were observed without significant alterations in leukocyte counts in the blood. cymitquimica.com The mechanism behind this barrier-enhancing effect is believed to involve signaling through Gi-coupled receptors, tyrosine kinases, and lipid rafts. uni.lucymitquimica.com
Table 2: Summary of In Vivo Effects of an FTY720 Analog in a Murine Lung Injury Model
| Parameter Measured | Effect of (S)-phosphonate FTY720 Analog | Reference |
| Total Protein in Bronchoalveolar Lavage (BAL) | Significantly reduced | cymitquimica.com |
| Albumin in BAL | Significantly reduced | cymitquimica.com |
| Albumin in Lung Tissue | Significantly reduced | cymitquimica.com |
| White Blood Cell Accumulation in BAL | Significantly reduced | cymitquimica.com |
| Myeloperoxidase Activity in Lung Tissue | Significantly reduced | uni.lucymitquimica.com |
Analogs of FTY720 (Fingolimod) and their Therapeutic Potential
Sphingosine 1-Phosphate (S1P) Receptor Agonism and Related Pathways
Analogs of this compound are structurally related to a significant class of therapeutic agents known as sphingosine 1-phosphate (S1P) receptor modulators. S1P is a critical signaling lipid that regulates numerous physiological processes by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5. mdpi.comwikipedia.org The therapeutic action of many S1P receptor modulators, particularly in the context of autoimmune diseases like multiple sclerosis, is primarily attributed to their agonist activity at the S1P1 receptor. wikipedia.orgnih.gov
Agonism at the S1P1 receptor on lymphocytes prevents their egress from secondary lymphoid organs. mdpi.comfrontiersin.org This sequestration of lymphocytes reduces the number of circulating immune cells available to mount an inflammatory attack on tissues, which is the cornerstone of their immunomodulatory effect. wikipedia.org The development of analogs has focused on achieving selectivity for specific S1P receptor subtypes to optimize therapeutic efficacy while minimizing off-target effects. For instance, agonism at the S1P3 receptor has been linked to cardiovascular side effects such as transient bradycardia. nih.gov Consequently, significant research has been directed toward developing S1P1-selective agonists that are devoid of S1P3 activity. nih.gov
The mechanism of action involves the binding of the agonist to the S1P1 receptor, which leads to its internalization and degradation. frontiersin.org This down-modulation of the receptor renders the cell unresponsive to the natural S1P gradient, effectively trapping the lymphocyte within the lymph node. frontiersin.org Structure-activity relationship studies have explored various scaffolds, including ethanolamine-based structures, to identify potent and selective S1P1 agonists. nih.gov These efforts have led to the discovery of compounds with greater than 1000-fold selectivity for S1P1 over S1P3. nih.gov
Sphingosine Kinase (SphK) Inhibition and Selectivity Studies (SphK1, SphK2)
In addition to interacting with S1P receptors, analogs of this compound have been investigated as inhibitors of sphingosine kinases (SphK). These enzymes, which exist in two isoforms (SphK1 and SphK2), catalyze the phosphorylation of sphingosine to produce S1P. By inhibiting SphK, these compounds can modulate the cellular levels of S1P, thereby affecting the balance between pro-apoptotic sphingolipids (like ceramide and sphingosine) and pro-survival S1P, a concept often referred to as the "sphingolipid rheostat". researchgate.net
Structural analysis of various SphK inhibitors has revealed that a highly lipophilic backbone, such as the (p-octyl)-phenyl group found in this compound, is a key characteristic for potent inhibition. This lipophilic tail is typically connected via a linker to a polar headgroup, often a basic amine. The development of isoform-selective inhibitors is a major goal, as SphK1 and SphK2 can have different, sometimes opposing, cellular functions due to their distinct subcellular localizations and roles in sphingolipid metabolism.
Research has led to the identification of analogs with varying degrees of selectivity for SphK1 versus SphK2. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). A lower value indicates a more potent inhibitor. The table below summarizes the inhibitory activities of selected SphK inhibitor analogs, highlighting their potency and selectivity.
| Compound | Target | Inhibitory Potency (Ki or IC50) | Selectivity |
|---|---|---|---|
| PF-543 | SphK1 | 2.0 nM (Ki) | Highly selective for SphK1 over SphK2 (>100-fold) |
| SKI-II | SphK1/SphK2 | 0.5 µM (IC50 for SphK1) | Dual inhibitor |
| ABC294640 | SphK2 | 60 µM (Ki) | Selective for SphK2 |
| SLP7111228 | SphK1 | 48 nM (Ki) | Selective for SphK1 |
Barrier-Enhancing Effects on Vascular Endothelial Cells
The S1P signaling pathway plays a fundamental role in the maintenance of vascular endothelial barrier integrity. nih.govnih.gov Endothelial cells, which form the inner lining of blood vessels, are interconnected by adherens and tight junctions that regulate the passage of fluids, solutes, and cells between the blood and surrounding tissues. Disruption of this barrier leads to increased vascular permeability, or leakage, which is a hallmark of inflammation and various pathological conditions.
S1P, acting primarily through the S1P1 receptor on endothelial cells, is a potent enhancer of the endothelial barrier. nih.govtandfonline.com Agonism at S1P1 initiates a signaling cascade that strengthens cell-cell adhesions. nih.gov Key mechanisms include the stabilization of adherens junctions by promoting the localization of vascular endothelial (VE)-cadherin at the cell periphery and inhibiting its internalization. amegroups.org Furthermore, S1P1 signaling counteracts forces that promote cell contraction and gap formation by inhibiting the Rho/ROCK pathway, which leads to decreased phosphorylation of myosin light chain. nih.gov
Given this crucial role, S1P1 agonist analogs of this compound are expected to exhibit significant barrier-enhancing effects. Studies using selective S1P1 agonists have demonstrated their ability to protect the endothelial barrier from inflammatory mediators. nih.gov These compounds can prevent the loss of barrier function and mitigate vascular injury, highlighting their therapeutic potential in conditions characterized by vascular leakage, such as acute respiratory distress syndrome and sepsis. nih.govtandfonline.comamegroups.org The barrier-enhancing properties are a direct consequence of the S1P receptor agonism described in section 4.5.1.2.
Structure-Activity Relationship (SAR) Studies for Biological Target Engagement
The biological activity of this compound analogs is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties by systematically modifying different parts of the molecule. nih.gov For both S1P receptor modulators and SphK inhibitors derived from this scaffold, three main regions of the molecule are typically explored: the lipophilic tail, the central core, and the polar headgroup.
The Lipophilic Tail: The 4-octylphenyl group is a critical determinant of activity. For SphK inhibitors, this long alkyl chain provides the necessary lipophilicity to occupy a hydrophobic pocket in the enzyme's active site. Variations in the length and branching of the alkyl chain can significantly impact potency. For S1P receptor agonists, this tail mimics the hydrocarbon chain of the natural ligand, sphingosine, and is essential for binding. nih.gov
The Central Core/Linker: The ethanol linker (-CH2-CH2-OH) connects the lipophilic tail to the polar headgroup. Modifications in this region, such as altering its length, rigidity, or introducing different chemical functionalities (e.g., ethers, amides), can influence the compound's conformation and its fit within the binding site of the target protein. nih.gov For example, the introduction of a biphenyl (B1667301) skeletal structure has been shown to yield potent S1P1 antagonists. researchgate.net
The Polar Headgroup: The terminal hydroxyl group of this compound is a key site for modification to engage with polar residues in the target's binding pocket. In S1P receptor agonists, this group is often replaced with a carboxylic acid or a phosphonate (B1237965) group to mimic the phosphate (B84403) of S1P, or an amino alcohol to mimic the headgroup of fingolimod. nih.gov These modifications are critical for establishing the specific interactions (e.g., hydrogen bonds, ionic interactions) that determine agonist versus antagonist activity and receptor subtype selectivity. For instance, SAR studies on ethanolamine-based S1P1 agonists have shown that the presence of a terminal carboxylic acid is key for potent and selective activity. nih.gov
In Vitro and In Vivo Pharmacological Assays for Biological Activity Evaluation
A variety of pharmacological assays are employed to characterize the biological activity of this compound analogs. These assays are essential for determining potency, selectivity, mechanism of action, and in vivo efficacy.
In Vitro Assays:
Receptor Binding Assays: These assays measure the affinity of a compound for its target receptor. Competitive radioligand binding assays are commonly used, where the analog competes with a labeled ligand (e.g., [3H]S1P or a labeled agonist like tritiated ozanimod) for binding to cells or membranes expressing the S1P receptor subtype of interest. frontiersin.orgresearchgate.net The output is typically an inhibition constant (Ki) or IC50 value.
Functional Assays (Agonism/Antagonism):
GTPγS Binding Assay: This assay measures the activation of G proteins upon receptor agonism. Agonist binding promotes the exchange of GDP for a non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. The amount of incorporated radioactivity is proportional to the level of receptor activation. frontiersin.org
β-Arrestin Recruitment/Receptor Internalization Assays: These assays measure the downstream consequences of receptor activation. Agonism of S1P1 leads to the recruitment of β-arrestin, which mediates receptor internalization. This can be monitored using techniques like bioluminescence resonance energy transfer (BRET) or fluorescence microscopy. nih.gov
Enzyme Inhibition Assays: To evaluate SphK inhibition, kinase activity is measured in the presence of varying concentrations of the inhibitor. The production of S1P can be quantified using radiolabeled [32P]ATP or by mass spectrometry. These assays yield IC50 values.
Endothelial Barrier Function Assays: The barrier-enhancing effects are quantified in vitro by measuring the transendothelial electrical resistance (TEER) across a monolayer of endothelial cells grown on a semi-permeable support. An increase in TEER indicates a strengthening of the barrier. tandfonline.com
Cell Migration (Chemotaxis) Assays: The ability of S1P receptor modulators to inhibit lymphocyte migration towards an S1P gradient is assessed using assays like the Boyden chamber or real-time migration assays. nih.gov
In Vivo Assays:
Lymphopenia Induction: A hallmark of S1P1 agonist activity is the reduction of peripheral lymphocyte counts. Compounds are administered to rodents, and blood samples are collected over time to quantify the number of circulating lymphocytes. nih.gov
Vascular Permeability Models: The Miles assay or the Evans Blue dye extravasation assay is used to assess vascular leakage in vivo. foxchase.orgjove.com In this model, Evans Blue dye, which binds to serum albumin, is injected intravenously. Extravasation of the blue dye into tissues indicates increased permeability, which can be quantified by extracting the dye from the tissue and measuring its absorbance. foxchase.orgjove.com
Disease Models: The ultimate efficacy of analogs is tested in animal models of human diseases. For immunomodulatory agents, these include models of multiple sclerosis (experimental autoimmune encephalomyelitis, EAE) or rheumatoid arthritis (adjuvant-induced arthritis, AA). nih.gov For vascular barrier function, models of acute lung injury or sepsis are often used. nih.govosti.gov
Applications of 2 4 Octylphenyl Ethanol in Advanced Materials Science
Building Block in Organic Synthesis for Complex Molecules
2-(4-Octylphenyl)ethanol is recognized as a useful compound and building block in organic synthesis. cymitquimica.compharmaffiliates.com Its structure allows it to serve as a starting point or an intermediate for creating more complex molecules. The hydroxyl group can be readily converted into other functional groups, and the aromatic ring can undergo various substitution reactions, enabling the construction of elaborate molecular frameworks.
One notable application is its use in the synthesis of its acetate (B1210297) ester, 2-(4-octylphenyl)ethyl acetate. This transformation is typically achieved through direct esterification with acetic anhydride (B1165640), a reaction catalyzed by acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). Conversely, this ester can be hydrolyzed back to this compound and acetic acid under acidic or basic conditions. The compound can also be produced via the reduction of 2-(4-octylphenyl)ethyl acetate using reagents such as lithium aluminum hydride (LiAlH₄).
Table 1: Selected Reactions Involving this compound and its Acetate Ester
| Reaction Type | Reactant(s) | Reagent/Catalyst | Product(s) | Typical Yield (%) |
|---|---|---|---|---|
| Esterification | This compound, Acetic Anhydride | H₂SO₄ or p-TsOH | 2-(4-Octylphenyl)ethyl Acetate | - |
| Basic Hydrolysis | 2-(4-Octylphenyl)ethyl Acetate | 10% NaOH | This compound, Acetic Acid | 90–95 |
| Acidic Hydrolysis | 2-(4-Octylphenyl)ethyl Acetate | 5% H₂SO₄ | This compound, Acetic Acid | 85–90 |
| Reduction | 2-(4-Octylphenyl)ethyl Acetate | LiAlH₄ in THF | This compound | 85–90 |
The utility of this compound as a synthetic building block extends to the synthesis of potential pharmaceutical and agrochemical compounds. It serves as a key intermediate in the synthesis of Fingolimod (FTY720), a medication used to treat multiple sclerosis. ijacskros.comgoogle.com In one synthetic route, this compound (also referred to as 4-octylphenethyl alcohol) is synthesized and then subjected to mesylation and reaction with sodium iodide to form an iodo-derivative. This intermediate is further converted through several steps to produce Fingolimod. ijacskros.com The derivatives of this compound are explored for their potential pharmacological activities, making it a valuable precursor in medicinal chemistry research.
Role in Polymer Chemistry and Polymer Modification
While direct polymerization of this compound is not commonly documented, its structural motifs are found in various polymers and materials used for polymer modification. The presence of the octylphenyl group is significant in designing polymers with specific properties. For instance, related structures like (4-Octylphenyl)(oxiran-2-yl)methanol can act as cross-linking agents in polymer formulations. evitachem.com The long, nonpolar octyl chain can impart hydrophobicity and affect the processability and thermal properties of polymer systems. For example, in styrenic polymer compositions, related compounds are used within stabilizer systems to improve material properties. google.com
Integration into Mesoporous Materials and Advanced Composites
The amphiphilic character of molecules containing the octylphenyl group is leveraged in the synthesis of mesoporous materials, particularly mesoporous silica (B1680970) nanoparticles (MSNs). rsc.org In the synthesis of these materials, organic precursors with long alkyl chains, such as octyl groups, can be co-condensed with silica sources like tetraethoxysilane (TEOS). mdpi.com
In one study, an amphiphilic organotriethoxysilane containing a 4-octylphenyl group was used alongside other precursors to create multifunctional mesoporous silica particles. rsc.org The hydrophobic octylphenyl part of the molecule was tethered to the pore walls. This strategic placement allows for selective functionalization of the inner surfaces of the pores after the removal of the template surfactant, enabling the creation of advanced composite materials with tailored functionalities, such as those exhibiting fluorescence resonance energy transfer (FRET). rsc.org These functionalized MSNs have potential applications in areas like drug delivery and the creation of silica-polymer composite films. rsc.orgrsc.org
Applications in Optoelectronic Devices and Materials with Specific Optical Properties
The aromatic nature of the phenyl group in this compound suggests potential for applications in optoelectronics. While direct studies on this specific molecule are limited, related structures with octylphenyl groups are investigated for their roles in organic semiconductors and optoelectronic devices like organic photovoltaics (OPVs). google.com The octyl group often enhances solubility and processability, which is crucial for fabricating thin-film devices. google.com
Aggregation-induced emission (AIE) is a phenomenon where non-emissive molecules in a solution are prompted to emit light intensely when they aggregate or are in a solid state. european-mrs.com This effect is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways. european-mrs.comust.hk
While this compound itself is not a primary example of an AIE-active molecule (AIEgen), the principles of AIE are relevant to materials derived from similar structures. AIEgens, such as those based on tetraphenylethylene (B103901) (TPE), are often functionalized with alkyl chains like the octyl group to tune their solubility and aggregation behavior. ust.hkmdpi.com The incorporation of such groups can influence how molecules pack in the solid state, which is critical for achieving high emission quantum yields. The study of AIE materials is a burgeoning field with applications in fluorescent sensors, bio-imaging, and optoelectronic devices. european-mrs.commdpi.com
Nonlinear optical (NLO) materials exhibit a change in their optical properties, such as the refractive index, in response to intense light. rochester.educore.ac.uk This can lead to effects like harmonic generation and all-optical switching. rochester.edu Organic molecules with conjugated π-electron systems are often investigated for their NLO properties.
The research into NLO materials includes a wide array of organic compounds. Materials with donor-acceptor structures and conjugated bonds are particularly promising. rochester.edu While specific NLO data for this compound is not widely published, related diarylamine compounds like Bis(4-octylphenyl)amine are synthesized and studied for applications that leverage their electronic properties, which can be relevant to optoelectronics. The octyl groups in these molecules enhance solubility in organic solvents, which is a key advantage for processing and device fabrication. The broader field of NLO materials is critical for developing future technologies in optical computing and communications. ucl.ac.uk
Liquid Crystal Materials for Optoelectronics
Liquid crystals (LCs) represent a state of matter with properties between those of conventional liquids and solid crystals, making them highly responsive to electric fields. colorado.eduwat.edu.pl This responsiveness is the basis for their widespread use in optoelectronic devices, including displays and sensors. wat.edu.plresearchgate.net The performance of LC-based devices is critically dependent on the molecular structure of the compounds used, which must typically possess both rigid core and flexible tail components to induce the desired mesophases. colorado.edu
Within this context, derivatives of this compound are explored for their potential in creating multifunctional liquid crystal materials. A notable example is 2-(4-octylphenyl)anthracene (AntPh-C8) , which combines a liquid crystal-like structure with the strong fluorescence of an anthracene (B1667546) core. rsc.org This material was designed to merge facile processability and the highly ordered alignment typical of liquid crystals with effective charge transport and light-emitting properties for integrated optoelectronic devices. rsc.org
Research into AntPh-C8 has demonstrated its potential for use in devices such as organic light-emitting transistors (OLETs) and organic phototransistors (OPTs). rsc.org The material exhibits significant fluorescence and efficient charge transport capabilities. rsc.org Experimental findings have quantified its photoluminescence quantum yield (PLQY) and hole mobility, which are critical parameters for evaluating its performance in optoelectronic applications. rsc.org These studies indicate that side-chain engineering, using structures like the octylphenyl group, plays a crucial role in enhancing the charge transport and fluorescence characteristics of these advanced materials. rsc.org
Table 1: Optoelectronic Properties of 2-(4-octylphenyl)anthracene (AntPh-C8) This table presents key performance metrics for the liquid crystal material AntPh-C8, as identified in research studies.
| Property | Value | Reference |
|---|---|---|
| Photoluminescence Quantum Yield (PLQY) | 37.6% | rsc.org |
| Highest Hole Mobility (in OFET) | Up to 2.59 cm² V⁻¹ s⁻¹ | rsc.org |
Corrosion Inhibition Studies
The protection of metals, particularly mild steel, from corrosion in acidic environments is a significant industrial challenge. najah.edu One of the most effective methods for protection is the use of organic corrosion inhibitors, which are molecules that adsorb onto the metal surface and form a protective barrier. academicjournals.orgpcbiochemres.com The effectiveness of these inhibitors is closely linked to their molecular structure, including the presence of heteroatoms, aromatic rings, and alkyl chains.
Derivatives of this compound have been investigated for this purpose. Specifically, 2-(4-octylphenyl)-4-phenylbenzo researchgate.netwhiterose.ac.ukimidazo[1,2-a]pyrimidine (OPIP) was studied as a corrosion inhibitor for mild steel in a 1 mol L⁻¹ hydrochloric acid (HCl) solution. researchgate.net Research has shown that OPIP provides outstanding inhibition performance. researchgate.net
The primary mechanism by which organic compounds inhibit corrosion is through adsorption onto the metal surface, which blocks the active sites where corrosion occurs. najah.eduacademicjournals.org This process involves the displacement of water molecules from the surface by the inhibitor molecules. iosrjournals.org The adsorption can be classified as either physical adsorption (physisorption), involving electrostatic interactions, or chemical adsorption (chemisorption), which involves charge sharing or transfer to form a coordinate-type bond. iosrjournals.orgresearchgate.net
The adsorption of inhibitor molecules like OPIP on a mild steel surface is driven by the presence of its aromatic rings, heteroatoms, and the octylphenyl group. The process typically follows an established adsorption model, such as the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal. ichem.mdmdpi.com This protective film isolates the metal from the corrosive medium. mdpi.com The mode of adsorption (physisorption vs. chemisorption) can often be inferred from thermodynamic parameters calculated from experimental data. academicjournals.org
The effectiveness of a corrosion inhibitor is quantified using electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). mdpi.comnih.gov PDP studies provide information on the corrosion rate and can indicate whether an inhibitor acts on anodic (metal dissolution), cathodic (hydrogen evolution), or both reactions (mixed-type). najah.edu EIS is used to investigate the properties of the protective film formed by the inhibitor by measuring the charge transfer resistance (Rct); a higher Rct value corresponds to slower corrosion and better inhibition. ichem.mdmdpi.com
In studies of OPIP, electrochemical measurements demonstrated a high inhibition efficiency. researchgate.net The presence of the inhibitor in the acidic solution significantly reduces the corrosion rate of mild steel. researchgate.net
Table 2: Inhibitory Performance of OPIP on Mild Steel in 1 mol L⁻¹ HCl This table summarizes the results from electrochemical studies on the corrosion inhibitor OPIP.
| Inhibitor | Concentration | Inhibition Efficiency (IE%) | Reference |
|---|---|---|---|
| 2-(4-octylphenyl)-4-phenylbenzo researchgate.netwhiterose.ac.ukimidazo[1,2-a]pyrimidine (OPIP) | 0.1 mmol L⁻¹ | 91.9% | researchgate.net |
Q & A
Q. What are the common synthetic routes for 2-(4-Octylphenyl)ethanol, and how can reaction conditions be optimized?
this compound can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution. A typical method involves reacting 4-octylphenol with ethylene oxide under basic conditions. Optimization includes adjusting catalyst concentration (e.g., anhydrous potassium carbonate), reaction time, and temperature. For example, refluxing in ethanol at 80–100°C for 6–8 hours ensures high yields . Monitoring reaction progress via TLC or GC-MS is critical to avoid side products like ethoxylated derivatives.
Q. What analytical techniques are suitable for characterizing this compound?
Key techniques include:
- NMR spectroscopy : Confirms molecular structure via proton and carbon shifts (e.g., aromatic protons at δ 6.8–7.2 ppm, hydroxyl group at δ 1.5–2.0 ppm).
- Mass spectrometry (MS) : Identifies molecular ion peaks (e.g., m/z 262 for [M+H]⁺) and fragmentation patterns.
- Chromatography (HPLC/GC) : Quantifies purity using reverse-phase C18 columns or capillary GC with flame ionization detection .
- FT-IR : Validates functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹, C-O at 1050–1250 cm⁻¹) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Stability studies should evaluate:
- Thermal degradation : Accelerated aging at 40–60°C for 4–12 weeks, monitored via HPLC.
- Photostability : Exposure to UV light (300–400 nm) in quartz cells, with degradation products analyzed by LC-MS .
- pH sensitivity : Incubation in buffered solutions (pH 3–9) to assess hydrolysis.
Advanced Research Questions
Q. How does this compound interact with biological systems, particularly in endocrine disruption studies?
The compound’s alkylphenol structure suggests potential estrogenic activity. In vitro assays (e.g., ERα/β binding assays, MCF-7 cell proliferation) can quantify receptor affinity. Comparative studies with nonylphenol show octylphenol derivatives often exhibit 30–50% lower potency due to shorter alkyl chains, but environmental persistence may amplify effects . Metabolite profiling via LC-HRMS is recommended to identify bioactive derivatives like sulfated or glucuronidated forms .
Q. What methodologies are effective for detecting this compound in environmental matrices?
- Solid-phase extraction (SPE) : Use C18 or polymer-based cartridges for water samples, with recoveries >85% .
- GC-MS/MS : Derivatize with BSTFA to enhance volatility; LODs ≤ 0.1 ng/L in sediment .
- Biosensors : Aptamer-based platforms for real-time monitoring in wastewater, achieving selectivity against nonylphenol .
Q. How can conflicting data on environmental persistence and toxicity be reconciled?
Discrepancies arise from isomer variability (e.g., branched vs. linear alkyl chains) and matrix effects. Solutions include:
- Isomer-specific analysis : Employ chiral columns or ion mobility spectrometry to resolve structural analogs .
- Ecotoxicological modeling : Use QSAR models to predict biodegradation half-lives (e.g., 20–60 days in aerobic soils) and bioaccumulation factors (BCF ≈ 150–300) .
Q. What strategies mitigate experimental artifacts in pharmacological studies?
- Impurity profiling : Synthesize batches with ≥98% purity (via preparative HPLC) to exclude ethoxylated byproducts.
- Vehicle controls : Use ethanol or DMSO at ≤0.1% to avoid solvent-induced cytotoxicity .
- Metabolic stability assays : Incubate with liver microsomes to identify phase I/II metabolites that may confound activity .
Methodological Challenges and Solutions
Q. How can researchers improve the selectivity of synthetic protocols to minimize ethoxylated byproducts?
- Catalyst screening : Transition from K₂CO₃ to milder bases (e.g., CsF) to reduce ethoxylation.
- Stepwise addition : Introduce ethylene oxide gradually to control exothermic reactions.
- In situ monitoring : Use inline FT-IR to track hydroxyl group consumption and terminate reactions at ~90% conversion .
Q. What advanced computational tools predict the compound’s environmental fate?
- Molecular docking : Simulate interactions with cytochrome P450 enzymes to forecast metabolic pathways.
- Fugacity modeling : Estimate partitioning coefficients (e.g., log Kₒw = 4.2) to predict accumulation in aquatic vs. terrestrial systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
